2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

Description

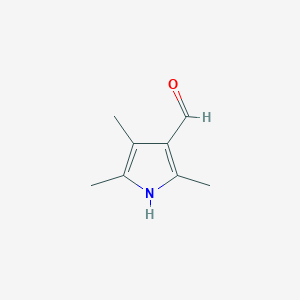

2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde (CAS: 288089-52-1) is a substituted pyrrole derivative with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol . This compound features a pyrrole ring substituted with methyl groups at the 2, 4, and 5 positions and an aldehyde functional group at the 3-position. Its structural simplicity and functional groups make it a versatile intermediate in organic synthesis, particularly for developing pharmaceuticals, agrochemicals, and materials science applications.

Properties

IUPAC Name |

2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-6(2)9-7(3)8(5)4-10/h4,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIKRFIBCIHMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477459 | |

| Record name | 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288089-52-1 | |

| Record name | 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction represents one of the most significant and widely employed methods for introducing aldehyde groups into pyrrole rings. For the synthesis of this compound, this approach typically involves the formylation of a pre-formed trimethylpyrrole.

The reaction mechanism involves the formation of an electrophilic iminium chloride intermediate from the reaction of DMF with phosphorus oxychloride, followed by electrophilic attack on the pyrrole ring and subsequent hydrolysis. The general reaction conditions for this transformation include:

| Parameter | Typical Conditions |

|---|---|

| Reagents | DMF, POCl₃ |

| Temperature | Initial cooling (0-5°C), followed by heating (70-100°C) |

| Reaction time | 6-7 hours |

| Work-up | Hydrolysis in ice water, neutralization |

| Typical yield | 60-90% |

Research has shown that the Vilsmeier formylation of pyrrole derivatives can lead to selective functionalization at the 3-position when the 2, 4, and 5 positions are appropriately substituted. This selectivity makes it particularly suitable for synthesizing this compound.

Pyrrole Ring Construction with Pre-installed Methyl Groups

An alternative approach involves the construction of the pyrrole core with the methyl groups already in place, followed by selective formylation. This method typically utilizes the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine source.

For this compound, the synthesis pathway may follow a route similar to that used for its isomer, 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde:

- Preparation of a suitable trimethylpyrrole precursor

- Strategic formylation at the desired position

The reaction conditions for the formylation step might involve:

| Reagent | Quantity | Conditions | Duration |

|---|---|---|---|

| POCl₃ | 1-1.5 eq. | -78°C in diethyl ether | 1-2 hours |

| Base (TEA) | 1-2 eq. | Room temperature | 30 minutes |

| Hydrolysis | Excess | Ice water | 1 hour |

Modern Synthetic Approaches

Modified Vilsmeier Formylation Techniques

Recent advancements in Vilsmeier formylation methodology have led to improved yields and selectivity. Researchers have explored various modifications to the traditional Vilsmeier-Haack protocol, resulting in more efficient synthesis of pyrrole-3-carbaldehydes.

For instance, studies on related pyrazole carbaldehydes have demonstrated that using 10 equivalents of POCl₃ can significantly improve yields from 60% to 90%. This approach could potentially be adapted for the synthesis of this compound.

Acetal Protection Strategies

Research on pyrrole formylation has shown that acetal protection strategies can be effective for controlling regioselectivity. The Vilsmeier formylation of pyrrole acetals, followed by hydrolysis, has been successfully employed to prepare various pyrrole carbaldehydes.

In the synthesis of this compound, this approach might involve:

- Formation of the 2,4,5-trimethylpyrrole core

- Protection of reactive positions through acetal formation

- Vilsmeier formylation at the 3-position

- Deprotection to yield the target compound

Solvent-Free Synthesis

Solvent-free synthetic methodologies represent an environmentally friendly approach to preparing heterocyclic compounds. Research on 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds has demonstrated the feasibility of solvent-free three-component synthesis.

The reaction typically involves:

| Component | Role | Equivalent |

|---|---|---|

| Alkyl 2-aminoesters | Nitrogen source | 1.0 eq. |

| 1,3-dicarbonyl compounds | Carbon framework | 1.0 eq. |

| Potassium hydroxide | Catalyst | 0.1 eq. |

This methodology yields the desired products in moderate to good yields (45%–81%) and could potentially be adapted for the synthesis of this compound.

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

The various synthetic approaches for this compound can be compared based on their reported or theoretical yields and efficiency:

| Preparation Method | Typical Yield (%) | Reaction Time (h) | Reagent Efficiency | Scalability |

|---|---|---|---|---|

| Direct Vilsmeier-Haack | 70-90 | 6-8 | Moderate | Good |

| Acetal Protection Strategy | 75-95 | 8-12 | High | Moderate |

| Pyrrole Construction + Formylation | 50-80 | 10-15 | Low | Moderate |

| Solvent-Free Synthesis | 45-81 | 4-6 | High | Limited |

Substrate Scope and Functional Group Tolerance

Different preparation methods exhibit varying levels of functional group tolerance and substrate scope:

- The Vilsmeier-Haack approach works well with electron-rich pyrroles but may be less effective with electron-deficient systems.

- Acetal protection strategies can accommodate a wider range of functional groups but require additional synthetic steps.

- Solvent-free methodologies often have more limited substrate scope but offer environmental advantages.

Industrial Scale Synthesis Considerations

For industrial-scale production of this compound, several factors must be considered:

Raw Material Availability and Cost

The synthesis of this compound requires accessible starting materials. Based on the literature, potential starting materials include:

- 2,4,5-trimethylpyrrole (for direct formylation)

- Hexane-2,5-dione (for pyrrole core formation)

- Appropriate 1,3-dicarbonyl compounds (for multi-component synthesis)

Purification and Quality Control

For applications in pharmaceuticals and food ingredients, high-purity this compound is essential. Typical purification methods include:

- Recrystallization from appropriate solvents

- Column chromatography for smaller scale

- Distillation under reduced pressure

Recent Synthetic Developments

Recent patent literature describes synthetic methodologies for related pyrrole-3-carbaldehydes that could potentially be adapted for this compound.

For instance, a synthesis method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde involves:

- Substitution reaction of 2-fluoro-alpha-bromoacetophenone with 3-oxo-propionitrile

- Hydrogenation cyclization under Pd-C catalysis

These steps occur under the following conditions:

| Step | Temperature | Catalyst | Duration | Yield |

|---|---|---|---|---|

| Substitution | 40-60°C | Alkaline catalyst | 3-6 h | High |

| Cyclization | 60-90°C | Pd-C/HZSM-5 | 15-20 h | Good |

By adapting this methodology with appropriate starting materials, a similar approach could potentially be developed for this compound.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 2,4,5-trimethyl-1H-pyrrole-3-methanol.

Substitution: 2,4,5-trimethyl-1H-pyrrole-3-bromide or 2,4,5-trimethyl-1H-pyrrole-3-nitro.

Scientific Research Applications

2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.

Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. In biological systems, the compound may interact with enzymes that recognize aldehyde substrates, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The benzyl-substituted derivative (C₁₅H₁₇NO) exhibits a higher molecular weight and lipophilicity compared to the parent compound due to the bulky benzyl group at the 1-position . This modification may enhance solubility in non-polar solvents or alter reactivity in cross-coupling reactions.

- Positional Isomerism : The 1,2,5-trimethyl isomer (discontinued) shares the same molecular formula as the 2,4,5-trimethyl compound but differs in methyl group placement, which likely impacts electronic properties and steric hindrance during reactions .

Commercial and Research Viability

- Availability : this compound is actively marketed with specifications tailored for research use, while the 1,2,5-trimethyl isomer has been discontinued, indicating niche demand .

- Purity Considerations : The benzyl-substituted derivative’s purity (>90%) may restrict its use in sensitive synthetic protocols, whereas the tetrazine hybrid’s 98% purity aligns with high-precision applications .

Biological Activity

2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde (C₈H₁₁NO) is an organic compound belonging to the pyrrole family, characterized by its unique structure featuring three methyl groups at the 2, 4, and 5 positions of the pyrrole ring and an aldehyde functional group at the 3 position. This configuration contributes to its distinct chemical properties and potential biological activities, which have been the subject of various studies.

The compound's molecular structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 151.18 g/mol |

| Density | 967 kg/m³ |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the presence of methyl groups may influence the compound's binding affinity and specificity for its targets.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains, suggesting its use in developing antimicrobial agents.

- Anticancer Properties : Studies indicate that derivatives of this compound may possess anticancer properties by interfering with cellular signaling pathways involved in tumor growth and proliferation . For instance, some pyrrole derivatives have been studied for their ability to inhibit tyrosine kinases associated with cancer cell lines .

- Anti-inflammatory Effects : Preliminary findings suggest that this compound may also exhibit anti-inflammatory properties, contributing to its potential therapeutic applications in inflammatory diseases.

Case Studies

- Anticancer Activity Study : A study focused on a related pyrrole derivative demonstrated significant inhibition of colon cancer cell lines (HCT-116 and SW-620) at concentrations as low as . The mechanism was linked to the interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 .

- Microbial Inhibition Study : Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a dose-dependent inhibition, highlighting its potential as a natural preservative or therapeutic agent against infections.

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses : Minimal observable effects on cellular function.

- Moderate Doses : Noticeable modulation of gene expression and cell signaling pathways.

- High Doses : Potentially toxic effects leading to cellular damage and disruption of metabolic processes .

Metabolic Pathways

The compound is involved in several metabolic pathways essential for maintaining cellular function:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde with high purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted pyrrole precursors. For example, General Procedure F1 (amide formation) from outlines steps for activating carbonyl groups in similar carbaldehyde derivatives. A modified approach involves using methyl-substituted pyrroles under controlled acidic conditions to introduce the aldehyde functionality. Purification via column chromatography with ethyl acetate/hexane gradients (60:40 to 80:20) is recommended to isolate the product in >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Analyze the aldehyde proton (δ ~9.5–10.0 ppm) and methyl group signals (δ ~2.0–2.5 ppm). provides a template for interpreting splitting patterns in substituted pyrroles (e.g., J = 3.2 Hz for adjacent protons) .

- 13C NMR : Confirm the aldehyde carbon (δ ~190–200 ppm) and methyl carbons (δ ~10–25 ppm).

- X-ray crystallography : Resolve structural ambiguities using SHELX programs ( ), particularly for confirming substituent positions and planarity of the pyrrole ring .

Q. How can chromatographic methods be optimized for purifying this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min flow rate. Monitor UV absorbance at 254 nm for aldehyde detection. Pre-purification via silica gel chromatography (hexane:ethyl acetate = 4:1) removes non-polar impurities, as demonstrated in for analogous pyrazole-carbaldehydes .

Advanced Research Questions

Q. How does the electron-withdrawing aldehyde group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The aldehyde group activates the pyrrole ring for nucleophilic substitution at the 3-position. Computational studies (e.g., DFT calculations) can predict electrophilic regions. Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh3)4 catalysis (2 mol%, 80°C, DMF). Monitor reaction progress via TLC and compare yields to analogous non-aldehyde pyrroles .

Q. What computational models best predict the electronic structure and stability of this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets simulates protonation states and tautomeric equilibria. Compare HOMO-LUMO gaps to assess stability in acidic (pH < 4) vs. neutral conditions. Experimental validation includes UV-Vis spectroscopy (200–400 nm) to detect shifts in absorption maxima, as shown for structurally related carbaldehydes in .

Q. What are the key stability considerations for this compound in long-term storage?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the aldehyde group. Accelerated stability studies (40°C/75% RH for 6 weeks) with HPLC monitoring detect degradation products like carboxylic acids. highlights analogous degradation pathways for trifluoromethyl-pyrazole-carbaldehydes .

Q. How can this compound serve as a building block for synthesizing heterocyclic compounds with pharmacological relevance?

- Methodological Answer : Use the aldehyde as a precursor for Schiff base formation with amines (e.g., hydrazines for pyrazoline derivatives). demonstrates similar strategies for synthesizing pyrrole-furan hybrids. Biological screening (e.g., enzyme inhibition assays) can validate activity, as in for pyrazolo-pyridine analogs .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodological Answer :

- Dynamic NMR : Detect tautomerism or conformational changes at variable temperatures (e.g., 25°C to 60°C).

- High-resolution X-ray crystallography : Refine structures using SHELXL ( ) to resolve positional disorder. Compare experimental bond lengths/angles to DFT-optimized geometries .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.